molecular formula C6H9NO B12563989 Aniline water CAS No. 179938-55-7

Aniline water

Cat. No.: B12563989
CAS No.: 179938-55-7
M. Wt: 111.14 g/mol
InChI Key: CYGKLLHTPPFPHH-UHFFFAOYSA-N
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Description

Aniline water, also known as aminobenzene or phenylamine, is an organic compound with the chemical formula C6H5NH2. It consists of a phenyl group attached to an amino group. Aniline is a colorless to slightly yellow liquid with a characteristic odor. It is a significant industrial chemical used as a precursor in the manufacture of dyes, drugs, explosives, plastics, and rubber chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aniline can be synthesized through several methods, with the most common being the reduction of nitrobenzene. This process involves two main steps:

    Nitration of Benzene: Benzene reacts with concentrated sulfuric acid and concentrated nitric acid at around 40°C to form nitrobenzene.

    Reduction of Nitrobenzene: Nitrobenzene is then reduced using tin (Sn) and concentrated hydrochloric acid (HCl) to form aniline. .

Industrial Production Methods: Industrial production of aniline often involves catalytic hydrogenation of nitrobenzene using catalysts such as palladium on carbon (Pd/C) or platinum (Pt). This method is efficient and produces high yields of aniline .

Chemical Reactions Analysis

Types of Reactions: Aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aniline water has a wide range of applications in scientific research:

Mechanism of Action

Aniline exerts its effects primarily through its ability to undergo electrophilic aromatic substitution reactions. The amino group (-NH2) on the benzene ring activates the ring towards electrophilic attack, making it more reactive than benzene. This activation allows aniline to participate in various substitution reactions, forming a wide range of derivatives .

Comparison with Similar Compounds

    Phenol (C6H5OH): Like aniline, phenol has a hydroxyl group attached to a benzene ring. phenol is more acidic due to the electron-withdrawing effect of the hydroxyl group.

    Nitrobenzene (C6H5NO2): Nitrobenzene has a nitro group attached to the benzene ring, making it less reactive than aniline in electrophilic substitution reactions.

    Toluidine (C7H9N): Toluidine is similar to aniline but has a methyl group attached to the benzene ring in addition to the amino group.

Uniqueness of Aniline: Aniline’s unique reactivity is due to the presence of the amino group, which significantly activates the benzene ring towards electrophilic substitution. This makes aniline a versatile starting material for the synthesis of a wide range of chemical compounds .

Properties

CAS No.

179938-55-7

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

aniline;hydrate

InChI

InChI=1S/C6H7N.H2O/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H2

InChI Key

CYGKLLHTPPFPHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N.O

Origin of Product

United States

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